![molecular formula C19H25N5O B2516442 2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843618-42-8](/img/structure/B2516442.png)

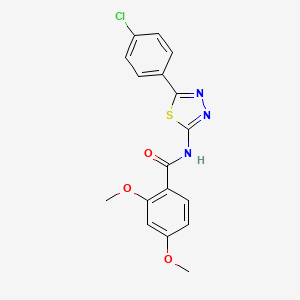

2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been found to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Organic Synthesis

- Functionalized Pyrroloquinoline Derivatives : The development of methodologies for synthesizing structurally diverse pyrroloquinoline derivatives highlights the interest in these compounds for diversity-oriented synthesis. Such approaches can potentially be applied to the synthesis of "2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" for exploring its properties and applications in various scientific fields (Yu et al., 2015).

Materials Science

- Polymerization Processes : Research on diphenylquinoxaline-containing monomers for polymerization to form hyperbranched aromatic polyamides demonstrates the utility of quinoxaline derivatives in materials science. Such studies can provide a foundation for investigating the polymerization potential of "this compound" in developing new materials with specific properties (Baek et al., 2003).

Biological Activity

- Antimycobacterial Activity : The synthesis and evaluation of pyrroloquinoxaline-carboxylic acid hydrazide derivatives for their antimycobacterial activity underscore the potential of quinoxaline derivatives in medicinal chemistry. This suggests avenues for researching the biological activities of "this compound," particularly in the context of antimicrobial properties (Guillon et al., 2004).

Anticancer Applications

- Cytotoxic Activity : The exploration of C2-substituted pyrroloquinolines for cytotoxic activity against tumor cell lines illustrates the interest in quinoxaline derivatives for anticancer research. This area could be relevant for studying the effects of "this compound" on cancer cells, potentially contributing to the development of novel anticancer agents (Tsotinis et al., 2005).

Mécanisme D'action

Target of Action

The primary targets of this compound are the MKP-1 and the human 5-HT1a receptor . MKP-1 plays a crucial role in cellular processes such as inflammation and stress response. The human 5-HT1a receptor is involved in various neurological processes including anxiety, addiction, appetite, sleep, pain perception, nausea, and vomiting .

Mode of Action

The compound interacts with its targets by inhibiting MKP-1 and activating the human 5-HT1a receptor . This results in changes in the cellular processes controlled by these targets.

Biochemical Pathways

The affected pathways include the MAPK/ERK pathway , which is regulated by MKP-1, and the serotonin signaling pathway , which involves the 5-HT1a receptor . The downstream effects of these pathways include changes in cell growth, gene expression, and neuronal excitability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of inflammatory responses and stress responses (via MKP-1 inhibition) and the modulation of neurological processes (via 5-HT1a receptor activation) .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . For instance, the compound has been shown to have an EC50 of 1.26E+4nM at a pH of 7.4 and a temperature of 2°C .

Propriétés

IUPAC Name |

2-amino-1-(3-methylbutyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-4-10-21-19(25)15-16-18(24(17(15)20)11-9-12(2)3)23-14-8-6-5-7-13(14)22-16/h5-8,12H,4,9-11,20H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUYMPTXMQOTCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)

![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)

![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)